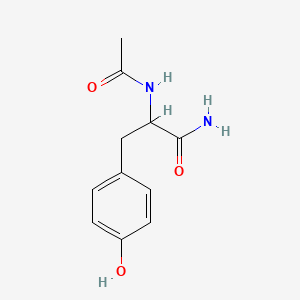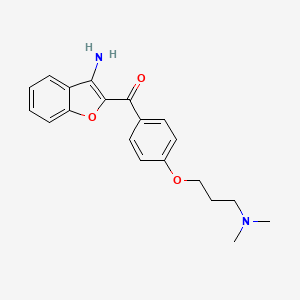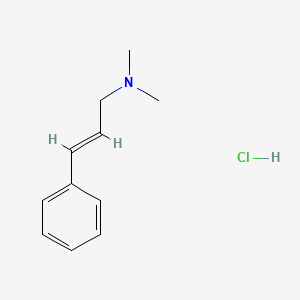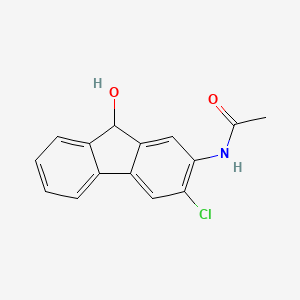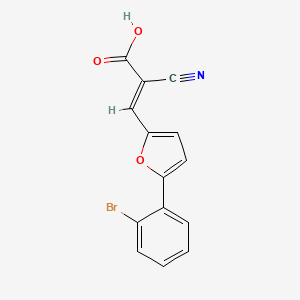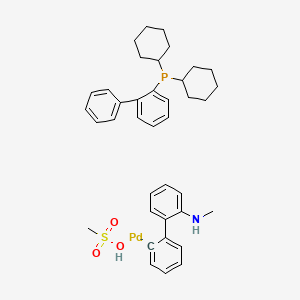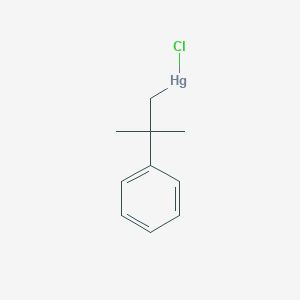
2-Methyl-2-phenylpropylmercuric chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-phenylpropylmercuric chloride is an organomercury compound with the molecular formula C10H13ClHg. It is known for its unique chemical properties and potential applications in various fields of scientific research. This compound is part of a broader class of organomercury compounds, which are characterized by the presence of a mercury atom bonded to a carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenylpropylmercuric chloride typically involves the reaction of 2-Methyl-2-phenylpropyl chloride with mercuric chloride. The reaction is carried out in an organic solvent such as diethyl ether or tetrahydrofuran (THF) under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale organic synthesis techniques. These methods often include the use of specialized equipment to handle the toxic and reactive nature of organomercury compounds.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-phenylpropylmercuric chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form different organomercury compounds.
Oxidation Reactions: The compound can be oxidized under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can yield 2-Methyl-2-phenylpropyl iodide.
Aplicaciones Científicas De Investigación
2-Methyl-2-phenylpropylmercuric chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, although its toxicity poses significant challenges.
Industry: It may be used in the development of specialized materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-phenylpropylmercuric chloride involves its interaction with biological molecules, particularly thiol-containing proteins and enzymes. The mercury atom in the compound can form strong bonds with sulfur atoms in these molecules, leading to inhibition of enzyme activity and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylmercuric acetate
- Methylmercuric chloride
- Ethylmercuric chloride
Comparison
Compared to other organomercury compounds, 2-Methyl-2-phenylpropylmercuric chloride is unique due to its specific structure, which includes a phenyl group and a methyl group attached to the central carbon atom
Propiedades
Número CAS |
80994-87-2 |
|---|---|
Fórmula molecular |
C10H13ClHg |
Peso molecular |
369.25 g/mol |
Nombre IUPAC |
chloro-(2-methyl-2-phenylpropyl)mercury |
InChI |
InChI=1S/C10H13.ClH.Hg/c1-10(2,3)9-7-5-4-6-8-9;;/h4-8H,1H2,2-3H3;1H;/q;;+1/p-1 |
Clave InChI |
PSEHXVLRPNEJQR-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C[Hg]Cl)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


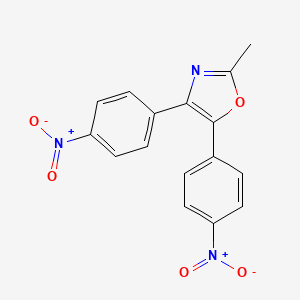
![3-(Dimethylamino)-6h-benzo[c]chromen-6-one](/img/structure/B11940713.png)
![N-[4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenyl]acetamide](/img/structure/B11940714.png)
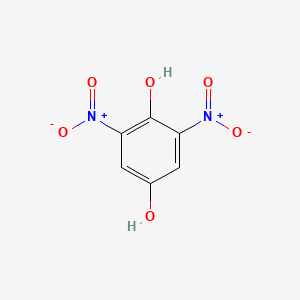

![N-(2-([1,1'-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide](/img/structure/B11940732.png)
![{[Benzyl(hydroxy)amino]methyl}benzene hydrochloride](/img/structure/B11940737.png)

